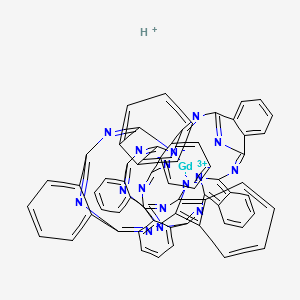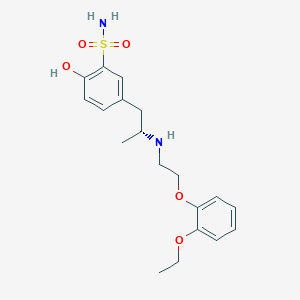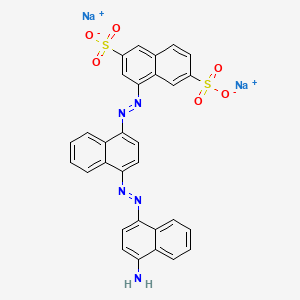
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is an azo compound characterized by the presence of multiple azo groups (-N=N-) and naphthalene rings. Azo compounds are widely known for their vibrant colors and are commonly used as dyes in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then further diazotized and coupled with naphthalene-2,6-disulphonic acid to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process. The final product is usually isolated through filtration, followed by drying and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds with different functional groups.
Scientific Research Applications
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology and as an indicator.
Direct Blue 1: A similar azo dye used in the textile industry.
Uniqueness
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is unique due to its multiple azo groups and the presence of sulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with various substrates.
Properties
CAS No. |
85283-74-5 |
|---|---|
Molecular Formula |
C30H19N5Na2O6S2 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(22-6-2-1-5-21(22)26)32-33-28-13-14-29(24-8-4-3-7-23(24)28)34-35-30-17-20(43(39,40)41)15-18-9-10-19(16-25(18)30)42(36,37)38;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
XGXPWEKQKNXHED-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


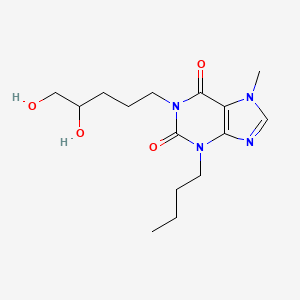
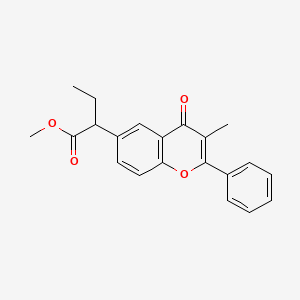
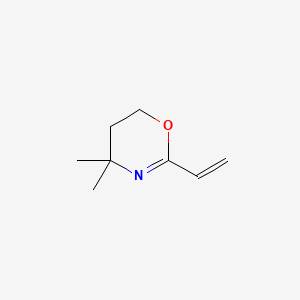
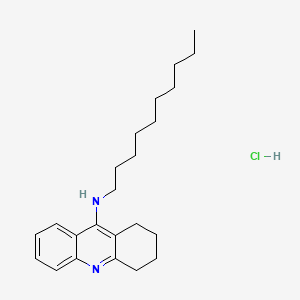
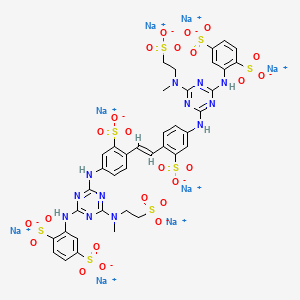

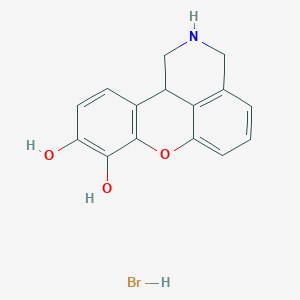
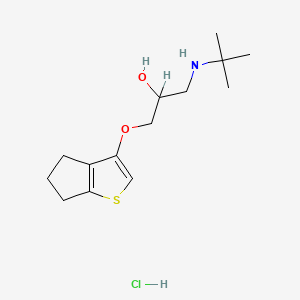
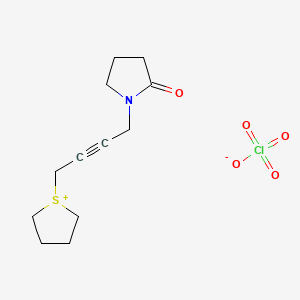
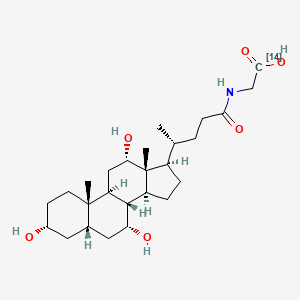
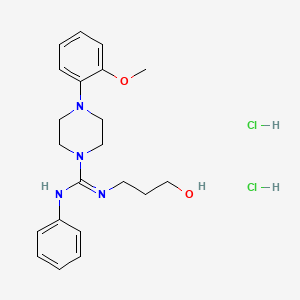
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
